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Compound of Interest

Compound Name: Mercurous bromide

Cat. No.: B092202 Get Quote

A definitive guide for researchers, scientists, and drug development professionals confirming

the Hg-Hg bond length in mercurous bromide (Hg₂Br₂) through a comparative analysis of

experimental data with other mercurous halides and theoretical values. This guide presents key

quantitative data in a clear tabular format, details the experimental methodology for bond

length determination, and visualizes the comparative framework.

The precise characterization of molecular structures is fundamental in chemical and

pharmaceutical research. The mercurous halides (Hg₂X₂, where X = F, Cl, Br, I) are a

fascinating class of compounds renowned for their distinctive diatomic mercury cation (Hg₂²⁺),

which features a direct mercury-mercury covalent bond. This guide focuses on the confirmation

of the Hg-Hg bond length in mercurous bromide (Hg₂Br₂) by comparing experimentally

determined values with those of its halide counterparts and with theoretical calculations.

Comparative Analysis of Hg-Hg Bond Lengths
The Hg-Hg bond length in mercurous halides exhibits a clear trend that correlates with the

electronegativity of the halogen atom. The experimentally determined Hg-Hg bond lengths for

the mercurous halides, along with the Hg-Hg distance in metallic mercury for reference, are

summarized in the table below.
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Compound Formula
Experimental
Hg-Hg Bond
Length (pm)

Theoretical
Hg-Hg Bond
Length (pm)

Reference
(Experimental)

Mercurous

Fluoride
Hg₂F₂ 243

Not available in

search results
[1]

Mercurous

Chloride
Hg₂Cl₂ 253

Not available in

search results
[2]

Mercurous

Bromide
Hg₂Br₂ 249 260 [3][4]

Mercurous Iodide Hg₂I₂

272 (older

value), 259.03

(recent)

Not available in

search results
[3][5]

Metallic Mercury Hg 300 Not applicable [3][4]

The data reveals that the Hg-Hg bond in mercurous bromide is approximately 249 pm.[3][4]

Interestingly, the bond length does not follow a simple monotonic trend with the increasing size

of the halogen. The bond is shortest in the fluoride, lengthens in the chloride, appears to

shorten slightly in the bromide, and then lengthens significantly in the iodide. This nuanced

trend is influenced by a combination of factors including the electronegativity of the halogen

and the packing of the linear X-Hg-Hg-X units in the crystal lattice.[1] For comparison, the

distance between mercury atoms in metallic mercury is significantly longer at 300 pm,

highlighting the covalent nature of the Hg-Hg bond in the mercurous halides.[3][4] A theoretical

value of 260 pm for the Hg-Hg bond in mercurous bromide provides a valuable point of

comparison to the experimental data.

Experimental Determination of Bond Length
The primary and most accurate method for determining bond lengths in crystalline solids like

mercurous bromide is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction
Crystal Growth and Selection: A high-quality single crystal of mercurous bromide, typically

with dimensions in the range of 0.1 to 0.3 mm, is grown. The crystal should be free of

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.researchgate.net/publication/239662711_Alkyl_mercury_compounds_An_assessment_of_DFT_methods
https://next-gen.materialsproject.org/materials/mp-753304
https://next-gen.materialsproject.org/materials/mp-23177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2658775/
https://next-gen.materialsproject.org/materials/mp-23177/
https://www.researchgate.net/publication/349486104_DFT_and_Experimental_Study_of_Elemental_Mercury_Hg0_Removal_by_2D-g-C3N4
https://next-gen.materialsproject.org/materials/mp-23177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2658775/
https://www.benchchem.com/product/b092202?utm_src=pdf-body
https://next-gen.materialsproject.org/materials/mp-23177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2658775/
https://www.researchgate.net/publication/239662711_Alkyl_mercury_compounds_An_assessment_of_DFT_methods
https://next-gen.materialsproject.org/materials/mp-23177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2658775/
https://www.benchchem.com/product/b092202?utm_src=pdf-body
https://www.benchchem.com/product/b092202?utm_src=pdf-body
https://www.benchchem.com/product/b092202?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


significant defects.

Mounting: The selected crystal is mounted on a goniometer head, which allows for precise

rotation of the crystal in the X-ray beam.

X-ray Generation: A monochromatic beam of X-rays is generated, typically from a copper or

molybdenum source.

Data Collection: The mounted crystal is irradiated with the X-ray beam. As the crystal is

rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice, producing a

diffraction pattern of spots of varying intensities. This pattern is recorded by a detector.

Data Processing: The positions and intensities of the diffraction spots are measured. This

data is then used to determine the dimensions of the unit cell of the crystal.

Structure Solution and Refinement: Using computational methods, the collected diffraction

data is used to solve the crystal structure. This involves determining the positions of the

individual mercury and bromine atoms within the unit cell. The initial model of the structure is

then refined to achieve the best possible fit with the experimental data.

Bond Length Calculation: Once the atomic positions are precisely determined, the distance

between the centers of the two mercury atoms in the Hg₂²⁺ dimer is calculated to yield the

Hg-Hg bond length.

Figure 1. Comparison of experimental and theoretical approaches.

Conclusion
The experimentally confirmed Hg-Hg bond length in mercurous bromide is approximately 249

pm. This value, obtained through single-crystal X-ray diffraction, is consistent with the

established trend of Hg-Hg bond lengths across the mercurous halide series and is further

corroborated by theoretical calculations. This guide provides a comprehensive overview for

researchers, offering a clear comparison of bond length data and a detailed outline of the

experimental methodology crucial for such structural determinations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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